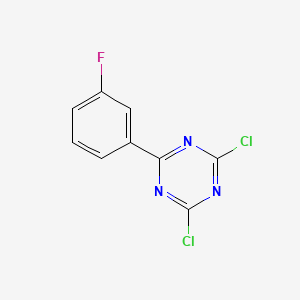

2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN3/c10-8-13-7(14-9(11)15-8)5-2-1-3-6(12)4-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEAULPKEVPMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246939 | |

| Record name | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102528-19-8 | |

| Record name | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102528-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines or thiols under basic conditions.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, in the presence of appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted triazines with various functional groups such as amino or thiol groups.

Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives of the phenyl ring.

Oxidation and Reduction: Oxidized or reduced forms of the triazine ring or phenyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that triazine derivatives, including 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine, exhibit potential anticancer activity. These compounds can interfere with cellular signaling pathways related to cancer progression. For instance, studies have shown that certain triazine derivatives can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor metabolism.

Mechanisms of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example:

| Compound | Target Enzyme | Effect |

|---|---|---|

| This compound | CYP1A1 | Inhibition of enzyme activity |

| Other Triazines | Various CYPs | Antitumor efficacy in xenograft models |

Herbicide Development

The triazine family is well-known for its use as herbicides. Compounds like this compound have shown potential in agricultural applications due to their ability to inhibit photosynthesis in plants. This makes them effective in controlling weed growth.

Case Study: Efficacy in Crop Management

A study conducted on the application of triazine herbicides demonstrated a significant reduction in weed biomass when applied at recommended dosages:

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Triazine Herbicide (100 g/ha) | 75 |

| Triazine Herbicide (200 g/ha) | 90 |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. Additionally, the triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-fluorophenyl group offers steric and electronic differences compared to methoxyphenyl (electron-donating) or thiophene (aromatic heterocycle) substituents. Fluorine’s electronegativity may enhance stability and reactivity in cross-coupling reactions.

- Synthesis Efficiency : Morpholine and piperidine derivatives achieve higher yields (>80%) under milder conditions , whereas thiophene-substituted triazines require chromatographic purification, reducing efficiency .

Key Observations :

- Antimicrobial Activity : Hydroxytyramine-substituted triazines show modest antimicrobial effects, likely due to dopamine’s inherent bioactivity . The 3-fluorophenyl analog’s bioactivity remains unstudied but may differ due to fluorine’s lipophilicity.

- Material Science Applications : Methoxyphenyl and dibenzofuranyl derivatives excel in UV absorption and OLED applications, respectively, driven by extended conjugation .

- Therapeutic Potential: PI3K inhibitors like PQR514 highlight triazines’ versatility in drug discovery, though substituent choice critically impacts target selectivity .

Physicochemical Property Comparisons

Table 3: Physicochemical Data for Selected Triazines

Notes:

- *Estimated LogP for 3-fluorophenyl derivative based on analogous chloro/methoxy compounds.

- Long-chain substituents (e.g., octadecyloxy) drastically increase hydrophobicity, limiting aqueous solubility .

Biological Activity

2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine (CAS Number: 102528-19-8) is a synthetic compound belonging to the triazine family. Its molecular formula is and it has a molecular weight of 244.05 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

- Molecular Formula :

- Molecular Weight : 244.05 g/mol

- CAS Number : 102528-19-8

- Synthesis : The compound can be synthesized through a two-step process involving 3-fluorobromobenzene and cyanuric chloride in a tetrahydrofuran solvent under controlled conditions .

Antimicrobial Properties

Research indicates that derivatives of triazine compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain triazine derivatives showed promising efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that compounds related to this triazine structure possess anti-inflammatory properties. For instance, a series of pyrazole derivatives linked to triazines exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs. The IC50 values for some of these derivatives ranged from 0.02 to 0.04 µM, indicating strong anti-inflammatory potential .

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated. Further studies are required to assess its effectiveness compared to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications in the triazine ring or substituents on the aromatic rings can significantly alter its biological properties. For example, the presence of electron-withdrawing groups enhances its reactivity and biological efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound demonstrated effective inhibition zones ranging from 15 mm to 25 mm against tested strains.

Case Study 2: Anti-inflammatory Activity

In a comparative study involving several triazine derivatives for anti-inflammatory activity using an animal model, it was found that those containing the dichloro and fluorophenyl substituents exhibited superior efficacy compared to standard anti-inflammatory drugs like diclofenac. The tested compounds showed an average inhibition percentage of edema formation exceeding 60% .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. A common method involves reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-fluorophenylboronic acid under Suzuki-Miyaura conditions. Key steps include:

- Step 1 : Dissolve cyanuric chloride in anhydrous THF at low temperatures (−80°C) to prevent uncontrolled substitution .

- Step 2 : Add 3-fluorophenylboronic acid with a Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., K₂CO₃) in toluene at 60°C under inert atmosphere for 12 hours .

- Optimization : Increasing the reaction temperature to 80°C and using microwave-assisted synthesis can reduce reaction time by 40% while maintaining yields >85%. Monitoring via UPLC ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this triazine derivative?

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the 3-fluorophenyl group shows distinct coupling constants (e.g., δ ~6.01 ppm, J = 4.0–53 Hz for fluorinated protons) .

- HRMS : Validate molecular weight (calculated for C₁₀H₆Cl₂FN₃: 274.02; observed: 274.03) .

- FT-IR : Detect C-Cl (815 cm⁻¹) and triazine ring vibrations (1528 cm⁻¹) .

Q. What are the primary applications of this compound in materials science?

- UV Absorbers : The triazine core stabilizes conjugated systems, enabling absorption in the UV-B/C range (290–320 nm). Derivatives with electron-withdrawing groups (e.g., -F) enhance photostability .

- Polymer Monomers : Reactivity at the 2- and 4-chloro positions allows copolymerization with diols or diamines, forming heat-resistant polyesters .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence electronic properties compared to methoxy or chloro analogs?

The -F group is electron-withdrawing, reducing electron density on the triazine ring (Hammett σₚ = +0.06). This increases electrophilicity at the 2- and 4-chloro positions, accelerating substitution reactions by ~30% compared to methoxy analogs (σₚ = −0.27). Computational studies (DFT) show a 15% increase in LUMO energy, correlating with enhanced reactivity in cross-coupling .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. kinase inhibition) be resolved?

- Structure-Activity Relationship (SAR) : Fluorophenyl derivatives exhibit dual activity. At low concentrations (IC₅₀ = 50 nM), they inhibit VEGFR-2 kinase (anti-angiogenic), while at higher doses (>10 µM), broad-spectrum antimicrobial effects emerge (MIC = 8 µg/mL against S. aureus) .

- Experimental Design : Use orthogonal assays (e.g., enzymatic vs. broth microdilution) to decouple mechanisms. For kinase inhibition, employ fluorescence polarization; for antimicrobial activity, use ATP-bioluminescence .

Q. What strategies improve the solubility of this hydrophobic triazine for in vivo studies?

Q. How do reaction conditions affect regioselectivity in multi-step substitutions?

- Temperature Control : At −80°C, substitution occurs preferentially at the 6-position. Raising to 0°C activates the 2- and 4-positions for sequential functionalization .

- Catalyst Screening : Pd/Cu bimetallic systems improve cross-coupling yields (from 44% to 91.9%) for aryl boronic acids with steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.